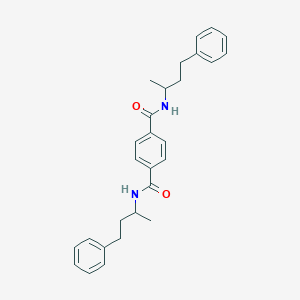![molecular formula C23H20N2O3 B329655 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE](/img/structure/B329655.png)
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is a five-membered lactam ring, fused with a naphthyl group and a dimethoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazides. One common method is the solventless mechanochemical reaction, where the reactants are ground together in a ball mill. This eco-friendly approach avoids the use of solvents and often results in high yields and purity . Industrial production methods may involve similar condensation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and efficiency.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the benzylidene moiety.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The specific pathways involved depend on the biological context and the target organism or cell type.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazolone derivatives and benzylidene compounds. For example:
4-(3,4-dimethoxybenzylidene)-2-(2-naphthyl)-1,3-oxazol-5(4H)-one: This compound shares a similar benzylidene moiety but has an oxazole ring instead of a pyrazolone ring.
2,3-dihydroquinazolin-4(1H)-ones: These compounds also feature a fused ring system and exhibit similar biological activities.
The uniqueness of 4-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-METHYL-1-(2-NAPHTHYL)-1H-PYRAZOL-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Propriétés
Formule moléculaire |
C23H20N2O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-naphthalen-2-ylpyrazol-3-one |
InChI |
InChI=1S/C23H20N2O3/c1-15-20(12-16-8-11-21(27-2)22(13-16)28-3)23(26)25(24-15)19-10-9-17-6-4-5-7-18(17)14-19/h4-14H,1-3H3/b20-12- |
Clé InChI |
PEGCLENXHALNQV-NDENLUEZSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({3-nitro-4-methylanilino}sulfonyl)phenyl]acetamide](/img/structure/B329576.png)
![2-(3,4-dimethoxyphenyl)-N-{3-[({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)methyl]benzyl}-4-quinolinecarboxamide](/img/structure/B329577.png)

![Methyl 2-[(4-isopropylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B329580.png)
![N-{6-[(2,4-dimethoxybenzoyl)amino]-2-pyridinyl}-2,4-dimethoxybenzamide](/img/structure/B329581.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-{3-nitrophenyl}acrylamide](/img/structure/B329583.png)

![2,5-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B329586.png)
![(2-ethoxy-6-iodo-4-{(Z)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B329587.png)
![Ethyl 5-acetyl-4-methyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B329588.png)
![2-(4-chlorophenoxy)-N-[3-({[(4-chlorophenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B329590.png)

![2-(3,4-dimethylphenyl)-N-[2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329592.png)
![2-phenyl-N-(2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329593.png)
